molecular formula C8H11BrN2 B13639046 4-Bromo-6-isopropyl-2-methylpyrimidine

4-Bromo-6-isopropyl-2-methylpyrimidine

Cat. No.: B13639046
M. Wt: 215.09 g/mol
InChI Key: LKERMFMFCKXFHG-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4th position, a methyl group at the 2nd position, and an isopropyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-6-(propan-2-yl)pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can help achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom allows for versatile substitution reactions, while the methyl and isopropyl groups can impact the compound’s steric and electronic properties .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3

InChI Key

LKERMFMFCKXFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C(C)C

Origin of Product

United States

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